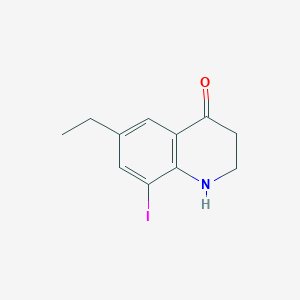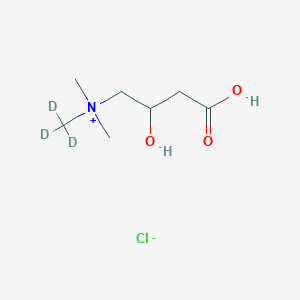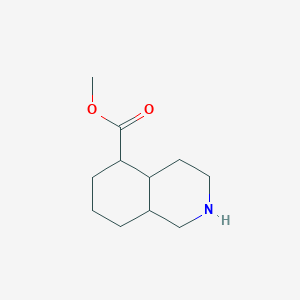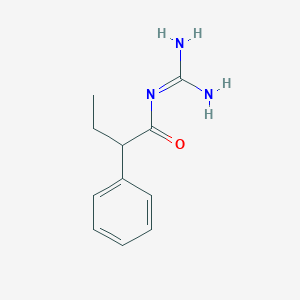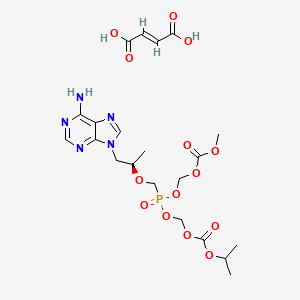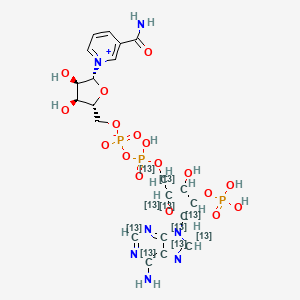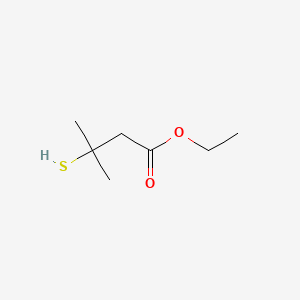![molecular formula C14H16ClNO B13846169 4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine is a chemical compound that features a benzofuran ring substituted with a chlorine atom at the 5-position and a piperidine ring attached via a methylene bridge. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction where the benzofuran derivative reacts with piperidine in the presence of a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzofuran ring.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid derivatives, while substitution can introduce various functional groups at the 5-position .
Scientific Research Applications
4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Chloro-2-benzofuranmethanol: Similar structure but with a hydroxyl group instead of a piperidine ring.
5-Chloro-2-benzofuranacetic acid: Similar structure but with an acetic acid group instead of a piperidine ring.
Uniqueness: 4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine is unique due to the presence of the piperidine ring, which can enhance its biological activity and pharmacokinetic properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C14H16ClNO |
|---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
4-[(5-chloro-1-benzofuran-2-yl)methyl]piperidine |
InChI |
InChI=1S/C14H16ClNO/c15-12-1-2-14-11(8-12)9-13(17-14)7-10-3-5-16-6-4-10/h1-2,8-10,16H,3-7H2 |
InChI Key |
GQKLSGYLECFYLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




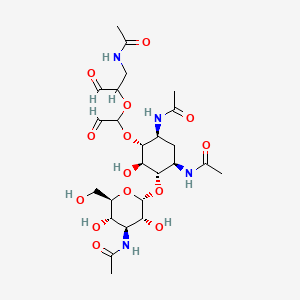
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)
